N-1,3-benzodioxol-5-yl-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide
Description
N-1,3-benzodioxol-5-yl-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide is a complex organic compound with a unique structure that includes a benzodioxole ring and a morpholine derivative
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5/c1-2-17-5-6-20-15(19)11(17)8-14(18)16-10-3-4-12-13(7-10)22-9-21-12/h3-4,7,11H,2,5-6,8-9H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLGTHHZLUMWBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC(=O)C1CC(=O)NC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-1,3-benzodioxol-5-yl-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide typically involves multiple steps. One common method includes the reaction of 1,3-benzodioxole with ethyl morpholine-3-carboxylate under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-1,3-benzodioxol-5-yl-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-1,3-benzodioxol-5-yl-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-1,3-benzodioxol-5-yl-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-yl)-2-(4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanylacetamide
- N-(1,3-benzodioxol-5-yl)-2-(4-ethyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl)sulfanylacetamide
- N-(1,3-benzodioxol-5-yl)-2-(4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl)sulfanylacetamide
Uniqueness
N-1,3-benzodioxol-5-yl-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide is unique due to its specific combination of a benzodioxole ring and a morpholine derivative. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Biological Activity
N-1,3-benzodioxol-5-yl-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide is a synthetic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Benzodioxole moiety : This aromatic ring system is known for its diverse biological activities.
- Morpholine derivative : Contributes to the compound's ability to interact with biological targets.
- Acetamide functional group : Enhances solubility and bioavailability.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It may modulate enzyme activities or receptor functions, influencing various biochemical pathways.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes.
- Receptor Modulation : Interaction with cellular receptors could alter signaling pathways.
- Antioxidant Activity : The benzodioxole structure is often associated with antioxidant properties, potentially mitigating oxidative stress.
Antimicrobial and Anticancer Properties
Research indicates that compounds containing the benzodioxole structure often exhibit antimicrobial and anticancer activities. For instance:
- A study on related benzodioxole derivatives demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that the presence of the benzodioxole moiety is crucial for such activity .
Insecticidal Activity
The 1,3-benzodioxole group has been linked to insecticidal properties. A related study evaluated the larvicidal activity against Aedes aegypti, revealing that certain derivatives exhibited effective larvicidal activity while showing low toxicity to mammals .
| Compound | LC50 (μM) | LC90 (μM) | Toxicity in Mammals |
|---|---|---|---|
| 3,4-(methylenedioxy)cinnamic acid | 28.9 ± 5.6 | 162.7 ± 26.2 | No cytotoxicity at 5200 μM |
Case Studies
- Larvicidal Activity Study : Research focused on the efficacy of benzodioxole derivatives against Aedes aegypti highlighted the importance of structural modifications in enhancing biological activity while maintaining safety profiles for non-target organisms .
- Cytotoxicity Assessment : Evaluations of related compounds showed no significant cytotoxic effects on human peripheral blood mononuclear cells even at high concentrations, indicating a favorable safety profile for potential therapeutic applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
